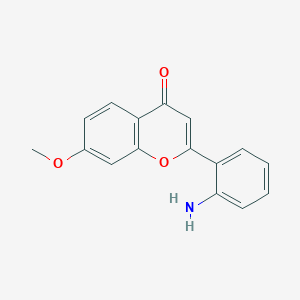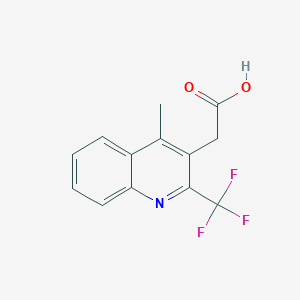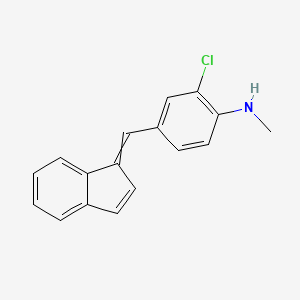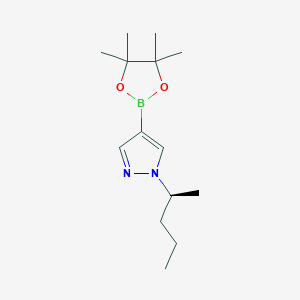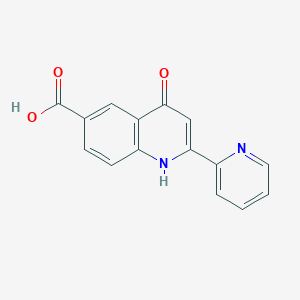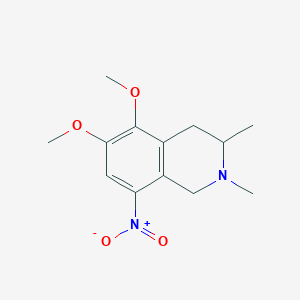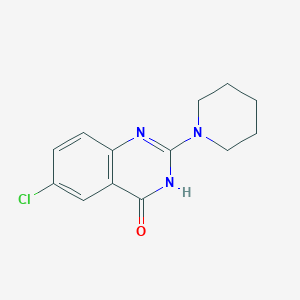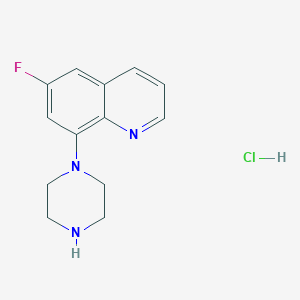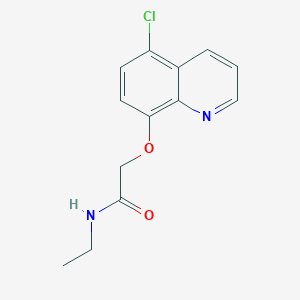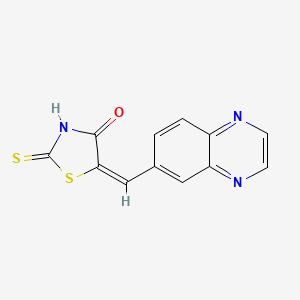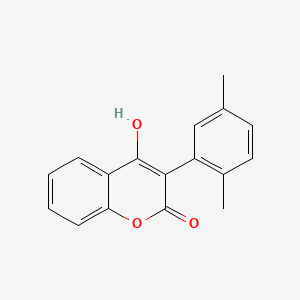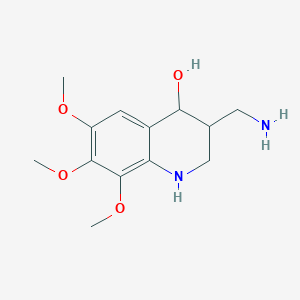
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an aminomethyl group, three methoxy groups, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core, followed by the introduction of the aminomethyl and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents. The industrial methods aim to achieve high yields, consistent quality, and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different tetrahydroquinoline derivatives.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different functional groups and properties.
Scientific Research Applications
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The methoxy groups may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)-4-hydroxycoumarin: Used in the synthesis of anticoagulant drugs.
Uniqueness
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is unique due to its specific combination of functional groups and the tetrahydroquinoline core. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H20N2O4 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C13H20N2O4/c1-17-9-4-8-10(13(19-3)12(9)18-2)15-6-7(5-14)11(8)16/h4,7,11,15-16H,5-6,14H2,1-3H3 |
InChI Key |
LOPQPMSGVCSHAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(C(CN2)CN)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


